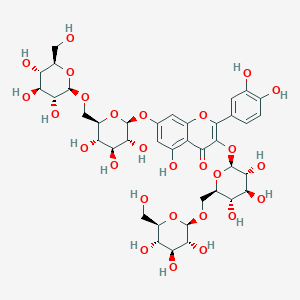
Quercetin-3,7-di-O-beta-D-gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin-3,7-di-O-beta-D-gentiobioside is a flavonoid glycoside derived from quercetin. It is known for its potential biological activities and is found in various plants. The compound consists of quercetin, a flavonoid, attached to two gentiobiose sugar molecules at positions 3 and 7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quercetin-3,7-di-O-beta-D-gentiobioside can be achieved through enzymatic glycosylation. One method involves using engineered Escherichia coli strains that express specific glycosyltransferases. These enzymes facilitate the attachment of gentiobiose to quercetin under optimized conditions, such as specific induction temperatures and reaction times .
Industrial Production Methods
Industrial production of this compound is not well-documented. the use of microbial biotransformation and fermentation processes is a promising approach for large-scale production. These methods leverage the metabolic pathways of microorganisms to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Quercetin-3,7-di-O-beta-D-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the quercetin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products
The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin forms, and substituted quercetin compounds .
Wissenschaftliche Forschungsanwendungen
Quercetin-3,7-di-O-beta-D-gentiobioside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.
Biology: The compound is studied for its role in plant metabolism and its interactions with other biomolecules.
Medicine: Research explores its potential antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
Wirkmechanismus
The mechanism of action of quercetin-3,7-di-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin-3-O-beta-D-glucoside: A similar compound with a single glucose molecule attached at position 3.
Quercetin-7-O-beta-D-glucoside: Another similar compound with a glucose molecule attached at position 7.
Rutin (Quercetin-3-O-rutinoside): A well-known flavonoid glycoside with a rutinose sugar attached at position 3.
Uniqueness
Quercetin-3,7-di-O-beta-D-gentiobioside is unique due to the presence of two gentiobiose molecules, which may enhance its solubility and bioavailability compared to other quercetin glycosides. This structural difference can also influence its biological activities and potential health benefits .
Eigenschaften
Molekularformel |
C39H50O27 |
|---|---|
Molekulargewicht |
950.8 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C39H50O27/c40-6-16-21(45)26(50)30(54)36(62-16)58-8-18-23(47)28(52)32(56)38(64-18)60-11-4-14(44)20-15(5-11)61-34(10-1-2-12(42)13(43)3-10)35(25(20)49)66-39-33(57)29(53)24(48)19(65-39)9-59-37-31(55)27(51)22(46)17(7-41)63-37/h1-5,16-19,21-24,26-33,36-48,50-57H,6-9H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33-,36-,37-,38-,39+/m1/s1 |
InChI-Schlüssel |
CDIJIBVEQMGHPW-UMQUMIMUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)

![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)


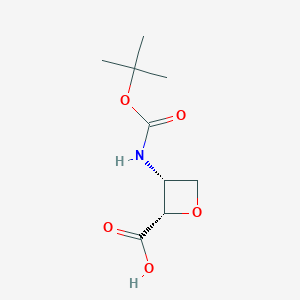
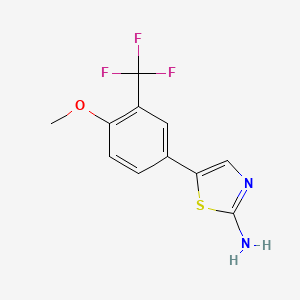
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
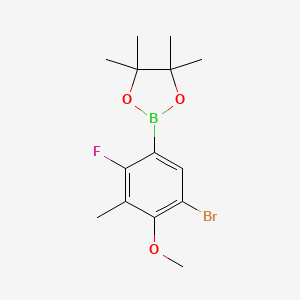

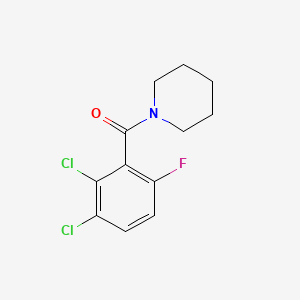

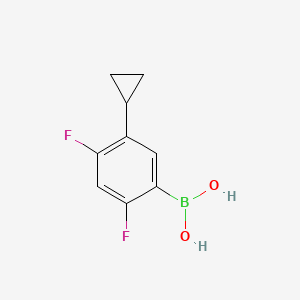
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
